molecular formula C15H18O3 B1614076 cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-59-1

cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1614076
CAS No.: 733742-59-1
M. Wt: 246.3 g/mol
InChI Key: FZGOZGATZZWODF-QWHCGFSZSA-N
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Description

cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 2-methylbenzoyl substituent at the cis-2 position. This compound is part of a broader class of cyclic carboxylic acids with diverse applications in medicinal chemistry, materials science, and organic synthesis. Its structure combines a rigid cyclohexane ring with a planar benzoyl group, leading to unique stereoelectronic properties. The compound is synthesized via protocols involving cyclization and substitution reactions, as evidenced by its inclusion in Fluorochem’s catalog of cyclic carboxylic acid derivatives .

Properties

IUPAC Name

(1R,2S)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGOZGATZZWODF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641344
Record name (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-59-1
Record name (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of cyclohexane with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydrolysis: The resulting product undergoes hydrolysis to introduce the carboxylic acid group at the desired position on the cyclohexane ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the benzoyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products:

Scientific Research Applications

cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The 2-methylbenzoyl group in the target compound can be modified to alter electronic, steric, or solubility properties. Key analogs include:

Compound Name Substituent on Benzoyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid 3-chloro C₁₄H₁₅ClO₃ 266.72 Enhanced electrophilicity; potential pharmacological activity
cis-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid 4-thiomethyl C₁₅H₁₈O₃S 278.37 Improved sulfur-based reactivity; ligand in coordination chemistry
cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic acid 3,4-methylenedioxy C₁₅H₁₆O₅ 276.28 Increased polarity; bioactivity in neurochemical studies

Key Findings :

  • Electron-withdrawing groups (e.g., Cl in ) increase acidity and reactivity toward nucleophiles.
  • Sulfur-containing substituents (e.g., thiomethyl in ) enhance metal-binding capabilities, making the compound suitable for catalysis.
  • Methylenedioxy groups () improve solubility in polar solvents and modulate biological activity.

Ring Size and Substituent Position

The cyclohexane ring can be replaced with cyclopentane, or substituent positions can vary, leading to distinct conformational effects:

Compound Name Ring Type Substituent Position Molecular Formula Key Structural Differences References
cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid Cyclopentane 2-methylbenzoyl C₁₄H₁₆O₃ Smaller ring increases ring strain; altered bioavailability
trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Cyclohexane 2,3-dimethylbenzoyl C₁₆H₂₀O₃ Trans configuration reduces steric hindrance
cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Cyclohexane 2,6-dimethylbenzoyl C₁₆H₂₀O₃ Symmetric substituents enhance crystallinity

Key Findings :

  • Cyclopentane analogs () exhibit higher ring strain, leading to increased reactivity in ring-opening reactions.
  • Trans-configuration derivatives () show improved thermal stability due to reduced steric clashes.
  • Symmetric substitution (e.g., 2,6-dimethyl in ) facilitates crystal packing, as seen in X-ray diffraction studies.

Functional Group Modifications

Replacing the carboxylic acid group with other functionalities alters physicochemical properties:

Compound Name Functional Group Key Differences from Target Compound References
cis-2-Aminocyclohexane-1-carboxylic acid Amino (-NH₂) Reduced acidity; zwitterionic behavior in aqueous solutions
cis-2-Hydroxycyclohexane-1-carboxylic acid Hydroxyl (-OH) Hydrogen-bonding capacity; lower logP value
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Sulfonamide (-SO₂NH-) Enhanced hydrogen-bonding networks; use in crystal engineering

Key Findings :

  • Amino derivatives () are less acidic (pKa ~4.5) compared to the target compound (pKa ~3.8), affecting ionization in biological systems.
  • Hydroxyl-containing analogs () exhibit higher solubility in water but lower thermal stability.
  • Sulfonamide-functionalized compounds () form robust supramolecular architectures via hydrogen bonding.

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Density (g/cm³) logP References
cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid Not reported ~1.25 (predicted) 3.2
cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic acid 152–154 1.335 1.8
cis-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid Not reported ~1.30 (predicted) 2.9

Biological Activity

Cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative notable for its potential biological activity. The compound's structure, characterized by a cyclohexane ring with a carboxylic acid and a 2-methylbenzoyl substituent, suggests various interactions with biological systems. This article reviews the available literature on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C15H18O3C_{15}H_{18}O_3. Its structure can be represented as follows:

cis 2 2 Methylbenzoyl cyclohexane 1 carboxylic acid\text{cis 2 2 Methylbenzoyl cyclohexane 1 carboxylic acid}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

  • Enzyme Modulation : The compound may bind to active sites of enzymes, altering their conformation and activity. This interaction can influence metabolic pathways and cellular functions.
  • Receptor Binding : It may interact with various receptors, potentially affecting signal transduction pathways involved in cell proliferation and survival.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, which may stabilize certain conformations necessary for biological activity.

Anti-inflammatory Effects

Cyclohexanecarboxylic acids are known for their anti-inflammatory properties. It is hypothesized that this compound may exert similar effects through the modulation of inflammatory cytokines and pathways involved in inflammation .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. These investigations often emphasize the importance of stereochemistry in determining biological activity. For instance, the configuration of substituents around the cyclohexane ring can significantly influence how the compound interacts with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
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cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

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